2-cyano-N-(2-methylphenyl)acetamide
Overview
Description
2-Cyano-N-(2-methylphenyl)acetamide is an organic compound with the CAS Number: 59736-34-4 . It has a molecular weight of 174.2 and its molecular formula is C10H10N2O .
Molecular Structure Analysis
The InChI code for 2-cyano-N-(2-methylphenyl)acetamide is 1S/C10H10N2O/c1-8-4-2-3-5-9(8)12-10(13)6-7-11/h2-5H,6H2,1H3,(H,12,13) . The Canonical SMILES string is CC1=CC=CC=C1NC(=O)CC#N .Physical And Chemical Properties Analysis
2-Cyano-N-(2-methylphenyl)acetamide has a molecular weight of 174.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 174.079312947 g/mol . The topological polar surface area is 52.9 Ų . It has a heavy atom count of 13 .Scientific Research Applications
Application
“2-cyano-N-(2-methylphenyl)acetamide” is used in the cyanoacetylation of amines, which is a key step in the synthesis of various biologically active compounds . These compounds are considered important precursors for heterocyclic synthesis .
Method of Application
The synthesis of “2-cyano-N-(2-methylphenyl)acetamide” derivatives can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . Some methods include stirring without solvent and/or heat, stirring without solvent at steam bath, and fusion .
Results or Outcomes
The cyanoacetamide derivatives obtained from these reactions are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Organic Chemistry
Application
“2-cyano-N-(2-methylphenyl)acetamide” is used in the cyanoacetylation of amines, which is a key step in the synthesis of various biologically active compounds . These compounds are considered important precursors for heterocyclic synthesis .
Method of Application
The synthesis of “2-cyano-N-(2-methylphenyl)acetamide” derivatives can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . Some methods include stirring without solvent and/or heat, stirring without solvent at steam bath, and fusion .
Results or Outcomes
The cyanoacetamide derivatives obtained from these reactions are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Organic Chemistry
Application
“2-cyano-N-(2-methylphenyl)acetamide” is used in the cyanoacetylation of amines, which is a key step in the synthesis of various biologically active compounds . These compounds are considered important precursors for heterocyclic synthesis .
Method of Application
The synthesis of “2-cyano-N-(2-methylphenyl)acetamide” derivatives can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . Some methods include stirring without solvent and/or heat, stirring without solvent at steam bath, and fusion .
Results or Outcomes
The cyanoacetamide derivatives obtained from these reactions are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Safety And Hazards
properties
IUPAC Name |
2-cyano-N-(2-methylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8-4-2-3-5-9(8)12-10(13)6-7-11/h2-5H,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVNCLRDLWQWAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70308045 | |
Record name | 2-cyano-N-(2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70308045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(2-methylphenyl)acetamide | |
CAS RN |
59736-34-4 | |
Record name | 59736-34-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201648 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-cyano-N-(2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70308045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyano-N-(2-methylphenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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